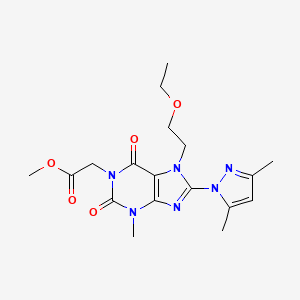![molecular formula C15H14N4O2S B2717989 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide CAS No. 1286732-55-5](/img/structure/B2717989.png)
1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the azetidine family, which is known for its diverse biological activities.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide”:
Antimicrobial and Antibiofilm Activity
This compound has shown significant potential in combating microbial infections, particularly against resistant strains of bacteria such as Staphylococcus aureus. It disrupts biofilm formation and enhances protease expression, leading to the lysis of bacterial proteins . This makes it a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer’s . Therefore, this compound could be explored for therapeutic applications in treating such conditions.
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, showing effectiveness against various pests like the oriental armyworm and diamondback moth. It has demonstrated significant insecticidal and acaricidal activities, making it a potential candidate for developing new agrochemicals .
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in developing treatments for diseases caused by oxidative stress .
Electron Transport Layer in OLEDs
The compound has been used in the development of organic light-emitting diodes (OLEDs) as an electron transport layer (ETL). It has contributed to the fabrication of OLEDs with low turn-on voltages and high power efficiencies, which are essential for improving the performance and energy efficiency of these devices .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to protect neurons from damage and promote neuronal survival is a key area of interest for developing new neuroprotective agents.
These applications highlight the diverse potential of “1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide” in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
Research on pesticidal properties Antimicrobial and antibiofilm activity Enzyme inhibition and antioxidant activity Electron transport layer in OLEDs
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-6-13(18-21-9)17-14(20)10-7-19(8-10)15-16-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOAUJAFDOVRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2717916.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)


![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)
![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)
![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)
![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)